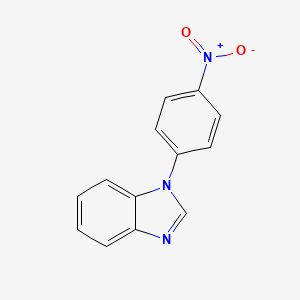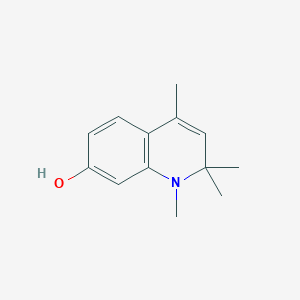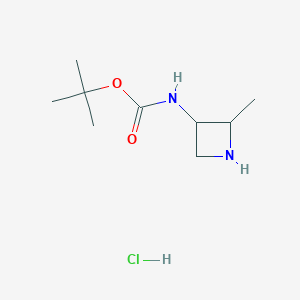
1-(4-nitrophenyl)-1H-benzimidazole
Descripción general
Descripción
The compound “1-(4-nitrophenyl)-1H-benzimidazole” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .
Synthesis Analysis
While specific synthesis methods for “1-(4-nitrophenyl)-1H-benzimidazole” are not available, benzimidazoles are generally synthesized through the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent .Molecular Structure Analysis
The molecular structure of “1-(4-nitrophenyl)-1H-benzimidazole” would consist of a benzimidazole core with a nitrophenyl group attached at the 1-position . The presence of the nitro group would make the compound electron-deficient, potentially affecting its reactivity .Chemical Reactions Analysis
The nitro group in “1-(4-nitrophenyl)-1H-benzimidazole” could potentially undergo reduction reactions to form amines . Additionally, the compound could participate in various organic reactions typical of benzimidazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-nitrophenyl)-1H-benzimidazole” would depend on its specific structure. Generally, benzimidazoles are crystalline solids at room temperature .Aplicaciones Científicas De Investigación
Anticancer Research:
- Researchers have explored 1-(4-nitrophenyl)-1H-benzimidazole derivatives as intermediates in the synthesis of anticancer agents . These compounds exhibit promising cytotoxic activity and may serve as leads for novel cancer therapies.
Coordination Chemistry
- Beyond medicinal applications, imine derivatives of 1-(4-nitrophenyl)-1H-benzimidazole have been employed as ligands in coordination chemistry . Their ability to coordinate with metal ions opens avenues for designing new materials and catalysts.
Synthetic Intermediates
- 1-(4-nitrophenyl)-1H-benzimidazole serves as a versatile synthetic intermediate. For instance, it can be used to prepare 1-alkyl-4-formyltriazoles, which have applications in organic synthesis .
Safety and Hazards
While specific safety and hazard data for “1-(4-nitrophenyl)-1H-benzimidazole” is not available, compounds containing nitro groups can be potentially explosive and should be handled with care . Always refer to the material safety data sheet (MSDS) for the specific compound for detailed safety information .
Mecanismo De Acción
Target of Action
Similar compounds such as n′-phenyl pyridylcarbohydrazides have been reported to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle . Indole derivatives, which share structural similarities with benzimidazole, have been found to bind with high affinity to multiple receptors, indicating potential for diverse biological activities .
Mode of Action
It’s plausible that it interacts with its targets through hydrogen bonding, carbon-hydrogen bonding, π-alkyl, amide-π stacking, and f–n and f–h interactions, similar to other compounds with nitrophenyl groups .
Biochemical Pathways
For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . Other compounds, such as 4-nitrophenyl butyrate, have been used to study lipid metabolism and protein interactions .
Pharmacokinetics
A study on p-nitrophenyl hydrazones, which are structurally similar, suggests that these compounds have excellent pharmacokinetic profiles and are safe .
Result of Action
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action of 1-(4-nitrophenyl)-1H-benzimidazole can be influenced by environmental factors. For instance, the catalytic reduction of 4-nitrophenol, a related compound, is significantly affected by the solvent used in the reaction . The addition of alcohols to the reaction mixture can dramatically decrease the reaction rate .
Propiedades
IUPAC Name |
1-(4-nitrophenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)11-7-5-10(6-8-11)15-9-14-12-3-1-2-4-13(12)15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQZDRHGMHQDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401969 | |
| Record name | SBB024797 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22492-14-4 | |
| Record name | SBB024797 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















